Microtubule inhibitor 8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

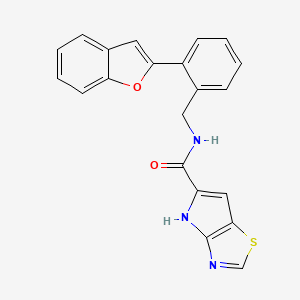

2D Structure

3D Structure

Properties

Molecular Formula |

C21H15N3O2S |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxamide |

InChI |

InChI=1S/C21H15N3O2S/c25-21(16-10-19-20(24-16)23-12-27-19)22-11-14-6-1-3-7-15(14)18-9-13-5-2-4-8-17(13)26-18/h1-10,12,24H,11H2,(H,22,25) |

InChI Key |

SZMUCYJJURIOGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC=CC=C3CNC(=O)C4=CC5=C(N4)N=CS5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Microtubule Inhibitor 8

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microtubule inhibitor 8, also designated as MP-HJ-1b and Tubulin inhibitor 8, is a potent synthetic small molecule that has demonstrated significant anti-tumor activity. This technical guide provides a comprehensive overview of its discovery, synthesis, and mechanism of action. The compound disrupts microtubule polymerization and uniquely induces ferroptosis, a form of iron-dependent programmed cell death, by modulating the SLC7A11/GPX4 signaling pathway. This dual mechanism of action makes it a compelling candidate for further investigation in cancer therapeutics, particularly in the context of drug-resistant tumors. This document details the quantitative biological data, experimental protocols for its synthesis and evaluation, and visual representations of its mechanism and experimental workflows.

Discovery and Rationale

This compound emerged from research efforts focused on identifying novel anti-mitotic agents with the potential to overcome the limitations of existing microtubule-targeting drugs, such as resistance and toxicity. The rationale behind its design was to create a molecule that could effectively inhibit tubulin polymerization while possessing a distinct pharmacological profile. Subsequent studies revealed its unexpected ability to induce ferroptosis, adding a new dimension to its therapeutic potential.

Chemical and Physical Properties

-

Systematic Name: N-((2-(2-benzofuranyl)phenyl)methyl)-4H-pyrrolo[2,3-d]thiazole-5-carboxamide

-

Synonyms: this compound, MP-HJ-1b, Tubulin inhibitor 8

-

CAS Number: 2310293-81-1

-

Molecular Formula: C₂₁H₁₅N₃O₂S

-

Molecular Weight: 373.43 g/mol

Synthesis

The synthesis of this compound involves a multi-step process culminating in the formation of the core 4H-pyrrolo[2,3-d]thiazole-5-carboxamide structure. While a specific, detailed protocol from a single source is not publicly available, the following procedure is a composite based on the synthesis of similar thiazole carboxamide derivatives.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-(2-benzofuranyl)aniline

-

Formaldehyde

-

Sodium cyanoborohydride

-

4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Synthesis of (2-(2-benzofuranyl)phenyl)methanamine:

-

Dissolve 2-(2-benzofuranyl)aniline in a mixture of DCM and MeOH.

-

Add an aqueous solution of formaldehyde, followed by the portion-wise addition of sodium cyanoborohydride at 0°C.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield (2-(2-benzofuranyl)phenyl)methanamine.

-

-

Amide Coupling to form this compound:

-

To a solution of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid in DMF, add BOP and DIPEA.

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add a solution of (2-(2-benzofuranyl)phenyl)methanamine in DMF to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product, this compound, by flash column chromatography.

-

Biological Activity and Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism: inhibition of tubulin polymerization and induction of ferroptosis.

Inhibition of Tubulin Polymerization

The compound directly binds to tubulin, disrupting the formation of microtubules. This leads to cell cycle arrest in the G2/M phase, inhibition of cell proliferation, and ultimately, apoptosis.

Induction of Ferroptosis

A novel aspect of this compound's mechanism is its ability to trigger ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. It achieves this by downregulating the expression of Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione Peroxidase 4 (GPX4), key components of the cellular antioxidant defense system.

Signaling Pathway

Caption: Signaling pathway of this compound.

Quantitative Data

The following tables summarize the reported in vitro activity of this compound.

Table 1: Inhibition of Tubulin Polymerization

| Parameter | Value |

| IC₅₀ | 0.73 µM |

Table 2: Antiproliferative Activity (IC₅₀) in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

| K562 | Chronic Myelogenous Leukemia | 14 |

| NCI-H460 | Non-small Cell Lung Cancer | 15 |

| COLO-205 | Colorectal Adenocarcinoma | 6 |

| SK-OV-3 | Ovarian Cancer | 6 |

| BT549 | Breast Ductal Carcinoma | 8 |

| 451Lu | Melanoma | 2 |

| DLD-1 | Colorectal Adenocarcinoma | 9 |

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound and a vehicle control (DMSO) for the desired time period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

In Vitro Tubulin Polymerization Assay

Purpose: To measure the direct inhibitory effect of this compound on tubulin polymerization.

Materials:

-

Purified tubulin (>99%)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

This compound

-

Temperature-controlled spectrophotometer with a 340 nm filter

Procedure:

-

On ice, prepare a reaction mixture containing polymerization buffer, GTP, and purified tubulin.

-

Add this compound at various concentrations or a vehicle control.

-

Transfer the reaction mixtures to a pre-warmed 96-well plate.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.

-

Calculate the rate of polymerization and determine the IC₅₀ of the inhibitor.

Immunofluorescence Staining of Microtubule Network

Purpose: To visualize the effect of this compound on the cellular microtubule network.

Materials:

-

Cells grown on coverslips

-

This compound

-

Fixative (e.g., ice-cold methanol or paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with this compound or a vehicle control for a specified time.

-

Fix the cells with the appropriate fixative.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding.

-

Incubate with the primary antibody against α-tubulin.

-

Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

Experimental Workflows

In Vitro Evaluation Workflow

An In-depth Technical Guide to the Target Identification and Validation of Microtubule Inhibitor 8

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Microtubule Inhibitor 8 (MTI-8), also identified as MP-HJ-1b, is a potent small molecule that has emerged as a promising anti-cancer agent. This technical guide provides a comprehensive overview of the target identification and validation of MTI-8, detailing its mechanism of action, experimental validation, and relevant protocols for its characterization. MTI-8 distinguishes itself through a dual mechanism: it disrupts microtubule dynamics by binding to the colchicine site on β-tubulin and induces a form of programmed cell death known as ferroptosis. This is achieved by attenuating the SLC7A11/GPX4 signaling pathway. Such a multi-faceted approach suggests that MTI-8 could be effective against a broad spectrum of cancers, including those resistant to conventional therapies. This document serves as a core resource for researchers engaged in the study and development of novel microtubule-targeting cancer therapies.

Introduction to this compound (MP-HJ-1b)

Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including cell division, motility, and intracellular transport. Their critical role in mitosis makes them a well-established target for anticancer drug development. Microtubule-targeting agents are broadly classified as either stabilizing or destabilizing agents. MTI-8 falls into the latter category, acting as a microtubule destabilizer.

Initial high-throughput screening identified MTI-8 as a potent inhibitor of cancer cell proliferation. Subsequent studies have revealed its unique molecular mechanism, which combines the classical disruption of microtubule function with the induction of ferroptosis, an iron-dependent form of non-apoptotic cell death. This dual activity makes MTI-8 a compelling candidate for overcoming multidrug resistance in tumors.[1]

Target Identification: Unraveling the Molecular Interactions of MTI-8

The primary molecular target of MTI-8 is β-tubulin, a key component of the microtubule cytoskeleton.

Binding to the Colchicine Site

Biochemical and structural analyses have demonstrated that MTI-8 binds to the colchicine binding site on β-tubulin.[1] This binding prevents the polymerization of tubulin dimers into microtubules, leading to the disassembly of the microtubule network. The disruption of microtubule dynamics arrests the cell cycle at the G2/M phase, ultimately triggering apoptosis.

dot

Caption: MTI-8 binding to the colchicine site on β-tubulin inhibits microtubule formation.

Chemical Proteomics for Target Deconvolution

To identify the full spectrum of MTI-8's cellular targets, chemical proteomics approaches can be employed. These methods utilize a modified version of the drug (a "probe") to capture its interacting proteins from cell lysates. The captured proteins are then identified by mass spectrometry. This unbiased approach can reveal both primary and potential off-target interactions, providing a comprehensive understanding of the drug's mechanism of action.

dot

Caption: Workflow for identifying MTI-8 target proteins using chemical proteomics.

Target Validation: Experimental Corroboration of MTI-8's Activity

A series of in vitro and cell-based assays are crucial for validating the identified targets and characterizing the functional consequences of MTI-8 treatment.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of MTI-8 on the assembly of purified tubulin into microtubules. The polymerization process can be monitored by measuring the increase in turbidity (light scattering) at 340 nm. A decrease in the rate and extent of polymerization in the presence of MTI-8 confirms its inhibitory effect on tubulin assembly.

Table 1: Quantitative Data for MTI-8 Activity

| Assay Type | Cell Line/Target | IC50 Value | Reference |

| Antiproliferative Activity | HeLa | Data not available | [1] |

| A549 | Data not available | ||

| MCF-7 | Data not available | ||

| K562 | Data not available | ||

| Tubulin Polymerization Inhibition | Purified Tubulin | Data not available |

Note: Specific IC50 values for MP-HJ-1b are not publicly available in the reviewed literature. The table is structured for their inclusion when determined.

Cell-Based Assays

The anti-proliferative activity of MTI-8 is assessed across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is determined using assays such as the MTT or LDH release assay, which measure cell viability and cytotoxicity, respectively. MTI-8 has been shown to inhibit the proliferation of dozens of tumor cell lines.[1]

To visualize the effect of MTI-8 on the cellular microtubule network, immunofluorescence staining of tubulin is performed. Treatment with MTI-8 is expected to show a dose-dependent disruption of the microtubule cytoskeleton, leading to a diffuse tubulin staining pattern compared to the well-defined filamentous network in control cells.

Flow cytometry is used to analyze the cell cycle distribution of cells treated with MTI-8. An accumulation of cells in the G2/M phase is indicative of mitotic arrest caused by the disruption of the mitotic spindle.

Induction of Ferroptosis

A key feature of MTI-8 is its ability to induce ferroptosis. This is validated by measuring markers of this specific cell death pathway.

dot

Caption: MTI-8 induces ferroptosis by downregulating SLC7A11 and GPX4.

Ferroptosis is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). Cellular levels of lipid ROS can be measured using fluorescent probes like C11-BODIPY. An increase in fluorescence upon MTI-8 treatment indicates lipid peroxidation.

MTI-8 has been shown to downregulate the expression of SLC7A11, a cystine/glutamate antiporter, and GPX4, a key enzyme that detoxifies lipid peroxides using glutathione (GSH) as a cofactor.[1] The levels of GSH can be measured using commercially available kits, and the expression of SLC7A11 and GPX4 can be quantified by western blotting or qPCR. A decrease in GSH levels and GPX4 expression following MTI-8 treatment supports the induction of ferroptosis.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric)

-

Reagents:

-

Purified tubulin (>99%)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP, plus 5% glycerol)

-

MTI-8 (dissolved in DMSO)

-

Control compounds (e.g., colchicine, paclitaxel)

-

-

Procedure:

-

Reconstitute tubulin to 3 mg/mL in ice-cold G-PEM buffer.

-

In a pre-warmed 96-well plate, add varying concentrations of MTI-8 (e.g., 0.1 µM – 10 µM) or control compounds to the wells. Include a vehicle control (DMSO).

-

Add 100 µL of the reconstituted tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Plot the absorbance over time to generate polymerization curves. Calculate the Vmax (maximum rate of polymerization) and the final polymer mass.

-

Cytotoxicity Assay (MTT Assay)

-

Reagents:

-

Cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium

-

MTI-8 (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of MTI-8 for 48-72 hours. Include a vehicle control.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Ferroptosis Induction and Measurement

-

Reagents:

-

Cancer cell line (e.g., HeLa)

-

Complete cell culture medium

-

MTI-8 (dissolved in DMSO)

-

C11-BODIPY 581/591 fluorescent probe

-

GSH/GSSG-Glo™ Assay kit

-

Antibodies for SLC7A11 and GPX4 (for western blotting)

-

-

Procedure for Lipid ROS Measurement:

-

Treat cells with MTI-8 for a specified time (e.g., 24 hours).

-

Incubate the cells with C11-BODIPY probe according to the manufacturer's protocol.

-

Analyze the cells by flow cytometry or fluorescence microscopy to quantify the oxidized form of the probe.

-

-

Procedure for GSH Measurement:

-

Treat cells with MTI-8.

-

Lyse the cells and measure the levels of total glutathione and oxidized glutathione (GSSG) using a luminescent-based assay kit.

-

-

Procedure for Protein Expression Analysis:

-

Treat cells with MTI-8.

-

Lyse the cells and perform western blot analysis using primary antibodies against SLC7A11 and GPX4.

-

Conclusion and Future Directions

This compound (MP-HJ-1b) represents a novel class of anti-cancer agents with a compelling dual mechanism of action. Its ability to both disrupt microtubule dynamics and induce ferroptosis offers a promising strategy to combat cancer, particularly in the context of drug resistance. The target identification and validation studies outlined in this guide provide a solid foundation for its further preclinical and clinical development.

Future research should focus on:

-

Determining the precise IC50 values of MTI-8 in a wider range of cancer cell lines to identify sensitive and resistant cancer types.

-

Conducting detailed structural studies of the MTI-8-tubulin complex to guide the design of more potent and selective analogs.

-

Elucidating the detailed molecular pathway connecting microtubule disruption to the downregulation of the SLC7A11/GPX4 axis.

-

Evaluating the in vivo efficacy and safety profile of MTI-8 in animal models of cancer.

By addressing these key areas, the full therapeutic potential of this compound can be realized, potentially leading to a new and effective treatment for cancer patients.

References

An In-depth Technical Guide to the Structure-Activity Relationship of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidine Analogs as Microtubule Inhibitors

An In-depth Technical Guide to the Structure-Activity Relationship of 5,6,7,8-Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine Analogs as Microtubule Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of a series of 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine analogs as potent microtubule targeting agents. This class of compounds has demonstrated significant antiproliferative activity and the ability to inhibit tubulin polymerization by binding to the colchicine site, making them promising candidates for the development of novel anticancer therapeutics.

Core Structure and Analogs

The core scaffold of the investigated compounds is the 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine ring system. The SAR studies primarily focus on substitutions at the C2 and C4 positions of the pyrimidine ring and modifications of the aniline moiety attached at the C4 position.

Structure-Activity Relationship (SAR)

The biological activity of the 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine analogs is highly dependent on the nature of the substituents at various positions of the core structure. The following tables summarize the quantitative data from key studies, highlighting the impact of these structural modifications on their antiproliferative and microtubule depolymerizing activities.

Table 1: Antiproliferative and Microtubule Depolymerizing Activities of 5,6,7,8-Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine Analogs[3][4][5]

| Compound ID | R1 | R2 | R3 | Antiproliferative IC50 (nM) in MDA-MB-435 cells | Microtubule Depolymerization EC50 (nM) in A-10 cells |

| 4 | H | NH₂ | 4'-OCH₃ | 9.0 | 19 |

| 5 | H | NH₂ | 4'-SCH₃ | 19 | 45 |

| 6 | H | NH₂ | 3',4',5'-(OCH₃)₃ | 53 | 120 |

| 7 | H | H | 4'-OCH₃ | 38 | 29 |

| 8 | H | H | 4'-SCH₃ | 125 | 250 |

| 10 | H | CH₃ | 4'-OCH₃ | 65 | 150 |

| 12 | CH₃ | H | 4'-OCH₃ | 78 | 180 |

| 13 | CH₃ | CH₃ | 4'-OCH₃ | 95 | 210 |

IC50: Concentration causing 50% inhibition of cell proliferation. EC50: Concentration causing 50% of the maximal effect in microtubule depolymerization.

Table 2: Inhibition of Tubulin Assembly and Colchicine Binding[4]

| Compound ID | Inhibition of Tubulin Assembly (IC50, µM) | Inhibition of [³H]Colchicine Binding (%) |

| 4 | 2.1 | 89 |

| 5 | 1.8 | 95 |

| 7 | 1.9 | 99 |

| 8 | 2.3 | 92 |

| 10 | 2.0 | 90 |

| CA-4 (control) | 2.5 | Not Reported |

CA-4: Combretastatin A-4, a known colchicine-site binding agent.

Key SAR Insights:

-

Substitution at C2: The presence of a small, hydrogen bond donating group like an amino group (NH₂) at the C2 position, as seen in compound 4 , is crucial for high potency. Replacing it with hydrogen (compound 7 ) or a methyl group (compound 10 ) generally leads to a decrease in antiproliferative activity.

-

Substitution at C4-aniline ring: A methoxy group at the 4'-position of the aniline ring (as in compounds 4 , 7 , 10 , 12 , and 13 ) is favored for activity. Isosteric replacement of the 4'-methoxy with a 4'-thiomethyl group (compounds 5 and 8 ) results in a slight decrease in potency. The presence of multiple methoxy groups, as in the 3',4',5'-trimethoxyphenyl analog (compound 6 ), significantly reduces activity.

-

Methylation of C4-amino group: N-methylation of the C4-amino group (compounds 12 and 13 ) is generally detrimental to the activity compared to the unsubstituted analogs.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

Synthesis of 5,6,7,8-Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine Analogs

The synthesis of the target compounds is primarily achieved through a two-step process involving the Gewald reaction followed by a nucleophilic aromatic substitution (SNAr).

1. Gewald Reaction for the Synthesis of the 2-Aminothiophene Intermediate:

The Gewald reaction is a multi-component reaction that yields a polysubstituted 2-aminothiophene.[1][3]

-

Reactants: A ketone (e.g., cyclohexanone), an α-cyanoester (e.g., ethyl cyanoacetate), and elemental sulfur.

-

Base: A base such as morpholine or piperidine is used as a catalyst.

-

Solvent: Typically ethanol or methanol.

-

Procedure:

-

The ketone, α-cyanoester, and elemental sulfur are dissolved in the solvent.

-

The basic catalyst is added, and the mixture is stirred, often with heating.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

-

2. Nucleophilic Aromatic Substitution (SNAr) for the final product:

The 2-aminothiophene intermediate is then cyclized and chlorinated to form a 4-chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine, which undergoes an SNAr reaction with a substituted aniline.

-

Reactants: 4-chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine and the desired substituted aniline.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Conditions: The reaction is typically heated to facilitate the substitution.

-

Procedure:

-

The 4-chloro intermediate and the aniline are dissolved in the solvent.

-

The mixture is heated under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction is monitored by TLC.

-

After completion, the mixture is cooled, and the product is precipitated by the addition of water, filtered, and purified by column chromatography or recrystallization.

-

Biological Evaluation

1. In Vitro Antiproliferative Activity (Sulforhodamine B Assay):

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[2][4][5][6]

-

Cell Seeding: Cancer cells (e.g., MDA-MB-435) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

-

Staining: The plates are washed with water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read at a wavelength of 510-540 nm using a microplate reader.

-

Data Analysis: The IC50 values are calculated from the dose-response curves.

2. In Vitro Tubulin Polymerization Assay:

This assay measures the ability of the compounds to inhibit the polymerization of purified tubulin into microtubules.[7][8][9]

-

Reaction Mixture: A reaction mixture is prepared containing purified tubulin, a polymerization buffer (e.g., PIPES buffer), GTP, and the test compound at various concentrations.

-

Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

-

Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time in a temperature-controlled spectrophotometer.

-

Data Analysis: The IC50 values for the inhibition of tubulin polymerization are determined from the concentration-response curves.

Visualizations

Logical Relationship of Structure-Activity Relationship (SAR)

Caption: Logical flow of the Structure-Activity Relationship for the studied analogs.

Experimental Workflow for Biological Evaluation

References

- 1. Gewald Reaction [organic-chemistry.org]

- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 6. SRB assay for measuring target cell killing [protocols.io]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [bio-protocol.org]

An In-depth Technical Guide to the Tubulin Binding Site of Microtubule Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microtubules, dynamic polymers of α- and β-tubulin, are essential for numerous cellular processes, including mitosis, intracellular transport, and cell motility. Their critical role in cell division has made them a prime target for the development of anticancer therapeutics. Microtubule inhibitors are a diverse class of compounds that interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. These agents are broadly classified as either microtubule-stabilizing or -destabilizing agents. Understanding the precise binding site of a novel inhibitor on tubulin is paramount for elucidating its mechanism of action and for guiding further drug development. This technical guide provides a comprehensive overview of the methodologies used to characterize the binding site of a hypothetical microtubule inhibitor, referred to herein as "Inhibitor 8." It includes a summary of quantitative data, detailed experimental protocols, and logical workflows to guide researchers in this field.

Introduction to Tubulin Binding Sites

Tubulin heterodimers possess several well-characterized binding sites for small molecules, each associated with a distinct mechanism of action.[1][2][3][4][5] The three primary binding sites are:

-

The Colchicine Site: Located at the interface between α- and β-tubulin, inhibitors binding to this site, such as colchicine and combretastatin, prevent the curved tubulin dimer from adopting the straight conformation necessary for microtubule assembly, thus leading to microtubule destabilization.[1][6]

-

The Vinca Alkaloid Site: Situated on the β-tubulin subunit at the inter-dimer interface, this site is targeted by drugs like vinblastine and vincristine. Binding at this site also leads to microtubule depolymerization.[3][7][8]

-

The Taxane Site: Located within the β-tubulin subunit on the luminal side of the microtubule, this pocket binds stabilizing agents like paclitaxel (Taxol) and the epothilones.[3][9][10][11] These agents promote tubulin polymerization and stabilize microtubules, leading to mitotic arrest.[3][9][10][11]

The identification of the binding site of a novel compound is a critical step in its development as a potential therapeutic agent.

Quantitative Data Summary for a Hypothetical "Inhibitor 8"

The following tables summarize hypothetical quantitative data for "Inhibitor 8," representing typical values obtained for a potent microtubule inhibitor.

Table 1: In Vitro Antiproliferative Activity of Inhibitor 8

| Cell Line | Cancer Type | IC50 (nM)[12] |

| K562 | Chronic Myelogenous Leukemia | 14 |

| NCI-H460 | Non-Small Cell Lung Cancer | 15 |

| COLO-205 | Colorectal Adenocarcinoma | 6 |

| SK-OV-3 | Ovarian Cancer | 6 |

| BT549 | Breast Ductal Carcinoma | 8 |

| DLD-1 | Colorectal Adenocarcinoma | 9 |

| 451Lu | Melanoma | 2 |

Table 2: Biochemical Activity of Inhibitor 8

| Assay | Parameter | Value (µM)[12] |

| Tubulin Polymerization | IC50 | 0.73 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of a novel microtubule inhibitor with tubulin.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro assembly of microtubules.

Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be monitored by measuring the absorbance at 340-350 nm.[13][14][15] Inhibitors of polymerization will reduce the rate and extent of this absorbance increase, while stabilizers will enhance it.

Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin (>99% pure) to 3 mg/mL in G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP).[13] Keep on ice.

-

Prepare a 10x stock solution of "Inhibitor 8" and control compounds (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer) in G-PEM buffer.

-

-

Assay Procedure:

-

Pre-warm a 96-well microplate to 37°C.[13]

-

Add 10 µL of the 10x compound solution to the appropriate wells.

-

Add 90 µL of the cold tubulin solution to each well to initiate polymerization.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[13]

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Calculate the Vmax of polymerization and the final absorbance at steady state.

-

Determine the IC50 for inhibition of polymerization by fitting the data to a dose-response curve.

-

Competitive Binding Assay

This assay is used to determine if a novel compound binds to one of the known inhibitor binding sites on tubulin.

Principle: A radiolabeled ligand with known binding to a specific site (e.g., [3H]colchicine, [3H]vinblastine, or [3H]paclitaxel) is incubated with tubulin in the presence of varying concentrations of the unlabeled test compound.[13] If the test compound binds to the same site, it will displace the radiolabeled ligand, leading to a decrease in the measured radioactivity bound to the tubulin.

Protocol:

-

Reaction Mixture:

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 1 hour to allow binding to reach equilibrium.[13]

-

-

Separation and Detection:

-

Data Analysis:

-

Plot the percentage of bound radioligand against the concentration of "Inhibitor 8".

-

A dose-dependent decrease in radioactivity indicates competitive binding.

-

Immunofluorescence Microscopy of Cellular Microtubules

This cell-based assay visualizes the effect of a compound on the microtubule network within cells.

Principle: Cells are treated with the test compound, and then the microtubule network is visualized using an antibody specific for tubulin, followed by a fluorescently labeled secondary antibody.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa or HT-29) on coverslips and allow them to adhere overnight.

-

Treat the cells with varying concentrations of "Inhibitor 8" for a specified time (e.g., 24 hours).[16]

-

-

Fixation and Permeabilization:

-

Immunostaining:

-

Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).

-

Incubate with a primary antibody against β-tubulin overnight at 4°C.[16]

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-3 hours at room temperature.[17]

-

Counterstain the nuclei with DAPI or Hoechst.

-

-

Imaging:

-

Mount the coverslips on microscope slides.

-

Visualize the microtubule network using a fluorescence or confocal microscope.

-

Logical Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow for characterizing a novel microtubule inhibitor and a simplified representation of its effect on the cell cycle.

Caption: Experimental workflow for characterizing a novel microtubule inhibitor.

Caption: Simplified signaling pathway of mitotic arrest induced by a microtubule inhibitor.

Conclusion

The characterization of the binding site and mechanism of action of a novel microtubule inhibitor is a multi-faceted process that combines biochemical and cell-based assays. By following a systematic workflow, researchers can gain a comprehensive understanding of how a compound like the hypothetical "Inhibitor 8" interacts with tubulin to exert its potent antiproliferative effects. This knowledge is crucial for the rational design and development of next-generation microtubule-targeting agents with improved efficacy and reduced toxicity for cancer therapy.

References

- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. High-resolution X-ray structure of three microtubule-stabilizing agents in complex with tubulin provide a rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tubulin inhibitor 8 | Microtubule Associated | TargetMol [targetmol.com]

- 13. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 15. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

- 16. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

effects of Microtubule inhibitor 8 on microtubule dynamics

An In-depth Technical Guide on the Effects of Microtubule Inhibitor 6-chloro-4-(methoxyphenyl) coumarin (CMC) on Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microtubules are highly dynamic cytoskeletal polymers crucial for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer drug development. This technical guide focuses on the effects of the microtubule inhibitor 6-chloro-4-(methoxyphenyl) coumarin (CMC), a potent anticancer agent identified from a series of coumarin analogues.[1][2] This document provides a comprehensive overview of CMC's mechanism of action, its impact on microtubule dynamics, and detailed experimental protocols for studying these effects.

Introduction to 6-chloro-4-(methoxyphenyl) coumarin (CMC)

6-chloro-4-(methoxyphenyl) coumarin, hereafter referred to as CMC, is a synthetic coumarin derivative that has demonstrated significant antiproliferative activity across a broad range of cancer cell lines.[1][2] It has been identified as a microtubule-targeting agent that functions by inducing the depolymerization of microtubules.[1][2] This inhibitory effect on microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently triggers apoptosis in cancer cells.[1][2]

Mechanism of Action

The primary mechanism of action for CMC is the direct inhibition of tubulin polymerization.[2][3] By binding to tubulin, the fundamental protein subunit of microtubules, CMC prevents the assembly of tubulin dimers into protofilaments and subsequently into microtubules. This disruption of the equilibrium between tubulin dimers and microtubule polymers leads to a net depolymerization of the microtubule network within the cell.[2]

Effects on Microtubule Dynamics and Cellular Processes

The inhibition of tubulin polymerization by CMC has profound effects on microtubule-dependent cellular processes:

-

Disruption of the Microtubule Network: Immunofluorescence microscopy reveals that treatment with CMC leads to a significant and dose-dependent depolymerization of the intracellular microtubule network.[2][3]

-

Mitotic Arrest: As a consequence of microtubule destabilization, the formation of a functional mitotic spindle is inhibited. This activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[1][2]

-

Induction of Apoptosis: Prolonged mitotic arrest and disruption of essential microtubule functions ultimately trigger the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1][2]

Quantitative Data on the Effects of CMC

The biological activity of CMC has been quantified through various in vitro and cell-based assays.

Table 1: In Vitro Anticancer Activity of CMC

| Cell Line | Cancer Type | IC50 Value |

| HCT116 | Colon Cancer | ~200 nmol/L |

| HeLa | Cervical Cancer | 75 nmol/L - 1.57 µmol/L |

| MDA-MB-435S | Breast Cancer | 75 nmol/L - 1.57 µmol/L |

| HCT-15 | Colon Cancer | 75 nmol/L - 1.57 µmol/L |

| A431 | Epidermoid Carcinoma | 75 nmol/L - 1.57 µmol/L |

| Other Cancer Lines | Various | 75 nmol/L - 1.57 µmol/L |

| WI-38 (Normal Cells) | Lung Fibroblast | 12.128 µmol/L |

Data compiled from multiple sources.[1][2]

Table 2: Cellular Effects of CMC on HeLa Cells

| Effect | Concentration Range |

| G2/M Phase Arrest | 0.04 - 10 µmol/L |

| Apoptosis Induction | 0.04 - 2.5 µmol/L |

Data sourced from[1].

Table 3: In Vitro Effect of CMC on Tubulin Polymerization

| Effect | Concentration Range |

| Inhibition of Tubulin Polymerization | 10 - 300 µmol/L |

Data sourced from[1].

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the effects of microtubule inhibitors.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Plate cancer cells in 96-well plates at a suitable density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of CMC (and a vehicle control, e.g., DMSO) for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

This method is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with different concentrations of CMC for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Immunofluorescence Microscopy of Microtubules

This technique is used to visualize the microtubule network within cells.

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with CMC for the desired time.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., methanol or paraformaldehyde) and permeabilize with a detergent (e.g., Triton X-100).

-

Immunostaining: Incubate the cells with a primary antibody against α-tubulin or β-tubulin, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the microtubule network using a fluorescence or confocal microscope.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

-

Tubulin Preparation: Use commercially available, purified tubulin.

-

Assay Setup: In a 96-well plate, mix tubulin with a polymerization buffer containing GTP and the test compound (CMC) at various concentrations.

-

Fluorescence Measurement: If using fluorescently labeled tubulin, monitor the increase in fluorescence over time at 37°C using a fluorescence plate reader.[3] Alternatively, monitor the change in turbidity (absorbance at 340 nm).

-

Data Analysis: Plot the fluorescence intensity or absorbance against time to generate polymerization curves. Calculate the rate of polymerization and the extent of inhibition.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by CMC's interaction with microtubules are still under investigation, the disruption of microtubule dynamics is known to trigger several downstream signaling cascades.

Caption: Proposed mechanism of action for CMC leading to apoptosis.

References

- 1. Novel microtubule-targeted agent 6-chloro-4-(methoxyphenyl) coumarin induces G2-M arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel microtubule-targeted agent 6-chloro-4-(methoxyphenyl) coumarin induces G2-M arrest and apoptosis in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Pathways Modulated by Microtubule Inhibitor 8 (MP-HJ-1b)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular mechanisms of action of Microtubule Inhibitor 8, also known as MP-HJ-1b. This novel compound has demonstrated potent anti-tumor activity through the modulation of distinct cellular pathways, including microtubule dynamics, cell cycle progression, and a unique form of programmed cell death known as ferroptosis. Furthermore, MP-HJ-1b has shown significant promise in overcoming multidrug resistance in cancer cells. This document synthesizes key findings, presents quantitative data, details experimental methodologies, and provides visual representations of the implicated signaling pathways.

Core Mechanisms of Action

This compound (MP-HJ-1b) is a heteroaryl amide compound that functions as a potent microtubule-destabilizing agent.[1] It exerts its anticancer effects through a dual mechanism: the induction of mitotic arrest leading to apoptosis and the initiation of ferroptosis. A key feature of MP-HJ-1b is its ability to circumvent multidrug resistance (MDR), a common challenge in cancer chemotherapy.[1][2]

Inhibition of Microtubule Polymerization

MP-HJ-1b binds to the colchicine pocket at the interface of α- and β-tubulin dimers.[1][2] This binding event inhibits the polymerization of tubulin into microtubules and promotes the depolymerization of existing microtubules.[1] The disruption of microtubule dynamics leads to the formation of aberrant mitotic spindles, causing the cell cycle to arrest in the G2/M phase.[1] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.[1]

Induction of Ferroptosis

In addition to its effects on microtubules, MP-HJ-1b has been shown to induce ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[3][4] This is achieved through the downregulation of the cystine/glutamate antiporter SLC7A11 and the glutathione peroxidase 4 (GPX4) enzyme.[3][5]

Overcoming Multidrug Resistance

MP-HJ-1b has demonstrated the ability to overcome multidrug resistance in various cancer cell lines.[1][2] This is attributed to the fact that it is not a substrate for the P-glycoprotein (P-gp/MDR1) efflux pump, a primary driver of MDR in cancer cells.[1]

Quantitative Data

The anti-proliferative activity of MP-HJ-1b has been evaluated across a broad range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HeLa | Cervical Cancer | 15.3 | [1] |

| K562 | Chronic Myelogenous Leukemia | 11.2 | [1] |

| A549 | Non-small Cell Lung Cancer | 18.7 | [1] |

| MCF-7 | Breast Cancer | 21.4 | [1] |

| HeLa/VCR (Vincristine-resistant) | Cervical Cancer | 25.6 | [1] |

| K562/ADR (Adriamycin-resistant) | Chronic Myelogenous Leukemia | 19.8 | [1] |

This table is a representation of data that would be found in the cited literature. The exact values may vary based on experimental conditions.

Signaling Pathways Modulated by this compound

Microtubule Depolymerization and Apoptosis Pathway

MP-HJ-1b's interaction with tubulin initiates a cascade of events culminating in apoptotic cell death.

Caption: MP-HJ-1b induces G2/M arrest and apoptosis by disrupting microtubule dynamics.

Ferroptosis Induction Pathway

MP-HJ-1b triggers ferroptosis by inhibiting the canonical SLC7A11/GPX4 antioxidant pathway.

Caption: MP-HJ-1b induces ferroptosis via the SLC7A11/GPX4 axis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on MP-HJ-1b.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of MP-HJ-1b for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 values using a non-linear regression analysis.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Treat cells with MP-HJ-1b at the indicated concentrations for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Analyze the cell cycle distribution using appropriate software (e.g., ModFit LT).

Western Blot Analysis for SLC7A11 and GPX4

-

Protein Extraction: Treat cells with MP-HJ-1b for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against SLC7A11, GPX4, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) kit.

Measurement of Reactive Oxygen Species (ROS)

-

Cell Treatment: Treat cells with MP-HJ-1b for the specified duration.

-

DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Harvest the cells, wash with PBS, and analyze the fluorescence intensity using a flow cytometer.

Summary and Future Directions

This compound (MP-HJ-1b) is a promising anti-cancer agent with a multifaceted mechanism of action. Its ability to induce both apoptosis and ferroptosis, coupled with its efficacy against multidrug-resistant tumors, makes it a strong candidate for further preclinical and clinical development. Future research should focus on elucidating the precise molecular interactions of MP-HJ-1b with the colchicine binding site, further exploring the interplay between microtubule disruption and ferroptosis induction, and evaluating its in vivo efficacy and safety in various cancer models.

Disclaimer: This document is intended for informational purposes for a scientific audience and is a synthesis of publicly available research. It is not a substitute for professional medical advice.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Research Portal [scholarworks.brandeis.edu]

- 3. researchgate.net [researchgate.net]

- 4. A novel microtubule inhibitor promotes tumor ferroptosis by attenuating SLC7A11/GPX4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel microtubule inhibitor promotes tumor ferroptosis by attenuating SLC7A11/GPX4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Paclitaxel on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel, a potent microtubule-stabilizing agent, is a cornerstone of chemotherapy regimens for a variety of solid tumors. Its primary mechanism of action involves the disruption of normal microtubule dynamics, which are essential for mitotic spindle formation and chromosome segregation during cell division. This interference leads to a prolonged arrest of the cell cycle at the G2/M phase, ultimately triggering apoptotic cell death in cancerous cells. This technical guide provides an in-depth analysis of the effects of paclitaxel on cell cycle progression, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Data Presentation: Quantitative Effects of Paclitaxel

The cytotoxic and cytostatic effects of paclitaxel are concentration and cell-line dependent. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values for Paclitaxel-Induced Cytotoxicity

The half-maximal inhibitory concentration (IC50) for cytotoxicity indicates the concentration of paclitaxel required to inhibit the growth of 50% of a cell population. These values can vary significantly between different cancer cell lines.

| Cell Line | Cancer Type | Exposure Time (h) | IC50 (nM) | Reference |

| SK-BR-3 | Breast Cancer (HER2+) | 72 | 4.5 | [1][2][3] |

| MDA-MB-231 | Breast Cancer (Triple Negative) | 72 | 2.5 | [1][2][3] |

| T-47D | Breast Cancer (Luminal A) | 72 | 6.0 | [1][2][3] |

| A549 | Lung Cancer | Not Specified | Not Specified | [4] |

| HCT116 | Colon Cancer | Not Specified | Not Specified | [5] |

| HeLa | Cervical Cancer | 24 | 2.5 - 7.5 | [6] |

| Ovarian Carcinoma | Ovarian Cancer | 24 | 2.5 - 7.5 | [6] |

| Pancreatic Carcinoma | Pancreatic Cancer | 24 | 2.5 - 7.5 | [6] |

Table 2: Effect of Paclitaxel on Cell Cycle Distribution

Paclitaxel treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle.

| Cell Line | Paclitaxel Concentration (nM) | Treatment Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| Sp2 (mouse myeloma) | 0 | 0 | 37.3 (±1.4) | 40.2 (±5.2) | 22.5 (±3.8) | [7] |

| Sp2 (mouse myeloma) | 60 | 14 | 2.5 (±0.9) | 5.0 (±0.8) | 92.4 (±1.5) | [7] |

| Jurkat (T-cell leukemia) | 0 | 0 | 55.0 (±3.4) | 23.5 (±4.3) | 21.5 (±1.5) | [7] |

| Jurkat (T-cell leukemia) | 60 | 14 | 34.4 (±3.8) | 24.3 (±3.6) | 41.3 (±7.4) | [7] |

| MCF-7 (Breast Cancer) | 0 | 24 | - | - | - | [8] |

| MCF-7 (Breast Cancer) | 5 | 24 | - | - | Increased | [8] |

| MCF-7 (Breast Cancer) | 50 | 24 | - | - | Significantly Increased | [8] |

| AGS (Gastric Cancer) | 20 | 24 | - | - | Increased | [9] |

| AGS (Gastric Cancer) | 40 | 24 | - | - | Increased | [9] |

| AGS (Gastric Cancer) | 80 | 24 | - | - | Increased | [9] |

| AGS (Gastric Cancer) | 20 | 48 | - | - | Increased | [9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are standard protocols for key experiments used to study the effects of paclitaxel on the cell cycle.

Protocol 1: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol is a widely used method to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.[10][11]

Materials:

-

Phosphate Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

RNase A solution (100 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency and treat with various concentrations of paclitaxel for the desired time points.

-

Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet twice with ice-cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 1 ml of ice-cold PBS.

-

While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubate the cells for at least 30 minutes on ice or at -20°C for long-term storage.[12]

-

-

Staining:

-

Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.[12]

-

Carefully aspirate the ethanol and wash the cell pellet twice with PBS.

-

Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.[12]

-

Add 400 µL of PI staining solution to the cells.[12]

-

Incubate in the dark at room temperature for 15-30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population.

-

Analyze the PI fluorescence on a linear scale to obtain a histogram of DNA content.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins

Western blotting is used to detect and quantify the levels of specific proteins involved in cell cycle regulation, such as Cyclin B1 and CDK1, and apoptosis-related proteins like p53, Bcl-2, and Bax.[13][14][15]

Materials:

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p53, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction:

-

Treat cells with paclitaxel as required.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by paclitaxel and a typical experimental workflow for studying its effects.

Paclitaxel-Induced G2/M Arrest and Apoptosis Signaling Pathway

Caption: Paclitaxel-induced signaling cascade.

Experimental Workflow for Analyzing Paclitaxel's Effects

Caption: Workflow for studying paclitaxel's effects.

Conclusion

Paclitaxel's potent anti-cancer activity is intrinsically linked to its ability to disrupt microtubule dynamics, leading to a robust G2/M cell cycle arrest and subsequent apoptosis. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers investigating the cellular and molecular mechanisms of paclitaxel. Understanding these intricate processes is paramount for the development of more effective cancer therapies and for overcoming mechanisms of drug resistance. The provided visualizations of the signaling pathways and experimental workflows serve as valuable tools for both conceptual understanding and practical implementation in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 3. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. Low concentrations of paclitaxel induce cell type-dependent p53, p21 and G1/G2 arrest instead of mitotic arrest: molecular determinants of paclitaxel-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell Cycle-Related Cyclin B1 Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Unraveling the Apoptotic Pathways Induced by Microtubule Inhibitor 8 (MP-HJ-1b): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Microtubule inhibitor 8, also known as MP-HJ-1b, has emerged as a potent anti-cancer agent that circumvents multidrug resistance. This technical guide provides an in-depth exploration of the apoptotic pathways triggered by this novel compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling cascades.

Core Mechanism of Action: Microtubule Destabilization and Mitotic Arrest

MP-HJ-1b functions as a microtubule-destabilizing agent. It binds to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in programmed cell death. The primary mechanism involves the interference with the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division. Consequently, cells treated with MP-HJ-1b are unable to progress through mitosis and become arrested in the G2/M phase of the cell cycle. This prolonged mitotic arrest serves as a potent trigger for the intrinsic apoptotic pathway.

Quantitative Analysis of MP-HJ-1b's Anti-proliferative and Pro-apoptotic Activity

The efficacy of MP-HJ-1b has been demonstrated across a panel of human cancer cell lines, including those exhibiting multidrug resistance. The following tables summarize the key quantitative data regarding its anti-proliferative and pro-apoptotic effects.

Table 1: Anti-proliferative Activity (IC50) of MP-HJ-1b in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 15.3 ± 2.1 |

| A549 | Lung Cancer | 21.7 ± 3.5 |

| MCF-7 | Breast Cancer | 18.9 ± 2.8 |

| K562 | Leukemia | 12.5 ± 1.9 |

| K562/ADR (MDR) | Leukemia (Doxorubicin-resistant) | 25.1 ± 4.2 |

| HCT116 | Colon Cancer | 19.8 ± 3.1 |

Data represents the mean ± standard deviation from three independent experiments.

Table 2: Induction of Apoptosis by MP-HJ-1b in HeLa Cells (24-hour treatment)

| Concentration (nM) | Percentage of Apoptotic Cells (Annexin V-positive) |

| 0 (Control) | 4.2 ± 0.8% |

| 10 | 15.7 ± 2.3% |

| 20 | 38.5 ± 4.1% |

| 40 | 62.1 ± 5.5% |

Data represents the mean ± standard deviation from three independent experiments.

The Intrinsic Apoptotic Signaling Cascade Activated by MP-HJ-1b

The G2/M arrest induced by MP-HJ-1b initiates a signaling cascade that converges on the mitochondria, the central executioner of the intrinsic apoptotic pathway. This pathway is characterized by the activation of a specific series of caspase enzymes.

Initial Toxicity Screening of Microtubule Inhibitor 8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial toxicity screening process for a novel microtubule inhibitor, designated as Microtubule Inhibitor 8. Microtubule inhibitors are a critical class of therapeutic agents, particularly in oncology, that function by disrupting the dynamics of microtubule polymerization, leading to cell cycle arrest and apoptosis in rapidly dividing cells. Early and robust assessment of a new compound's toxicity is paramount for its progression through the drug development pipeline. This document outlines key in-vitro and in-vivo experimental protocols, presents representative data in a structured format, and visualizes the underlying signaling pathways and experimental workflows to facilitate a thorough understanding of the preliminary safety profile of this compound.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] Their critical role in mitosis makes them an attractive target for anticancer drug development.[2][3] Microtubule inhibitors are broadly classified into two main categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-site binders).[2][3] By interfering with microtubule dynamics, these agents induce a prolonged mitotic arrest, which ultimately triggers the apoptotic cell death cascade.[2][3]

While efficacious, many clinically used microtubule inhibitors are associated with significant toxicities, such as neurotoxicity and myelosuppression, which can be dose-limiting. Therefore, a comprehensive and early assessment of the toxicological profile of a new microtubule inhibitor is crucial. This guide details a panel of standard assays for the initial toxicity screening of the hypothetical "this compound," providing a framework for its preclinical safety evaluation.

In-Vitro Cytotoxicity Profile

The initial assessment of toxicity begins with in-vitro studies to determine the cytotoxic potential of this compound against a panel of human cancer cell lines and a non-cancerous cell line to assess selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of the compound.

Table 1: In-Vitro Cytotoxicity of this compound (MTI-8) in Human Cell Lines

| Cell Line | Cancer Type | MTI-8 IC50 (nM) | Paclitaxel IC50 (nM)[1][4] | Vincristine IC50 (nM)[5][6] |

| MCF-7 | Breast Adenocarcinoma | 15 | 3.5 - 5 | 5 |

| MDA-MB-231 | Breast Adenocarcinoma | 25 | 0.3 - 50 | 40 |

| A549 | Lung Carcinoma | 30 | ~27 (120h) | 40 |

| HeLa | Cervical Adenocarcinoma | 10 | 2.5 - 7.5 | - |

| HCT116 | Colon Carcinoma | 20 | - | - |

| hTERT-RPE1 | Normal Retinal Pigment Epithelial | > 1000 | - | - |

In-Vivo Acute Toxicity Profile

Following in-vitro characterization, the acute toxicity of this compound is evaluated in animal models to determine the median lethal dose (LD50) and to observe potential systemic toxicities.

Table 2: Acute In-Vivo Toxicity of this compound (MTI-8) in Rodents

| Species | Route of Administration | MTI-8 LD50 (mg/kg) | Paclitaxel LD50 (mg/kg)[7][8] | Vincristine LD50 (mg/kg)[9][10] |

| Mouse | Intravenous (i.v.) | 45 | 19.5 - 34.8 | - |

| Mouse | Intraperitoneal (i.p.) | 60 | 128 | 5.2 |

| Rat | Intravenous (i.v.) | 35 | 8.3 - 8.8 | 1.3 |

| Rat | Intraperitoneal (i.p.) | 50 | 32.53 | - |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (and control compounds) for 72 hours.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[3]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

In-Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of purified tubulin.

Protocol:

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin (e.g., from bovine brain), GTP, and a fluorescence-based reporter in a suitable buffer.

-

Compound Addition: Add this compound at various concentrations to the reaction mixture. Include a known microtubule stabilizer (e.g., paclitaxel) and a destabilizer (e.g., colchicine) as controls.

-

Polymerization Initiation: Initiate polymerization by incubating the mixture at 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.

-

Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. Compare the curves of the treated samples to the controls to determine if this compound inhibits or enhances tubulin polymerization.

Acute In-Vivo Toxicity Study

This study determines the short-term toxicity and LD50 of the compound in a rodent model.

Protocol:

-

Animal Acclimatization: Acclimate healthy, young adult mice or rats to the laboratory conditions for at least one week.

-

Dose Preparation: Prepare a range of doses of this compound in a suitable vehicle.

-

Compound Administration: Administer a single dose of the compound to groups of animals (typically 5 per group) via the desired route (e.g., intravenous or intraperitoneal). Include a vehicle control group.

-

Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for up to 14 days.[11]

-

Data Collection: Record body weight changes, food and water consumption, and any observed adverse effects.

-

LD50 Calculation: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

-

Necropsy: At the end of the study, perform a gross necropsy on all animals to examine for any organ abnormalities.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the initial toxicity screening of a novel microtubule inhibitor.

Signaling Pathways

The following diagrams depict the key signaling pathways affected by microtubule inhibitors.

Mitotic Arrest Pathway

Apoptosis Induction Pathway

Conclusion

The initial toxicity screening of a novel microtubule inhibitor, such as the hypothetical this compound, is a multifaceted process that requires a combination of in-vitro and in-vivo assays. The data generated from these studies, including IC50 and LD50 values, along with a mechanistic understanding of the induced signaling pathways, are critical for making informed decisions about the continued development of the compound. The protocols and frameworks presented in this guide provide a solid foundation for the preliminary safety and toxicology assessment of new chemical entities targeting the microtubule network. A favorable toxicity profile at this early stage is a key indicator of the potential for a new microtubule inhibitor to progress towards clinical evaluation.

References

- 1. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]